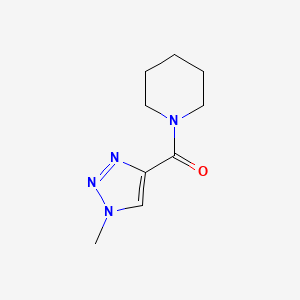

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine

Description

1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1-methyl-1,2,3-triazole moiety via a carbonyl group. This structure combines the conformational flexibility of piperidine with the electron-rich aromatic character of the triazole ring, making it a scaffold of interest in medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

(1-methyltriazol-4-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-7-8(10-11-12)9(14)13-5-3-2-4-6-13/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVXAMPBFOMACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperidine ring are replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various reduced triazole derivatives.

Applications De Recherche Scientifique

1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is investigated for its potential as a drug candidate due to its stability and bioactivity.

Mécanisme D'action

The mechanism of action of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

The following analysis compares 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine with structurally related piperidine-triazole derivatives, focusing on molecular properties, substituent effects, and biological relevance.

Structural and Molecular Comparisons

Key Observations :

- Substituent Position : Positioning of the triazole ring (e.g., at C3 vs. C4 of piperidine) significantly alters molecular interactions. For example, 3-(1-methyltriazol-4-yl)piperidine (239.15 g/mol) forms a salt bridge with Glu172 in σ1 receptor models, similar to the target compound .

- Linker Flexibility : Compounds with rigid linkers (e.g., pyridazine in ) show reduced conformational adaptability compared to the carbonyl-linked target compound, impacting target selectivity.

Activité Biologique

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a heterocyclic compound that combines a triazole ring with a piperidine moiety. The structural characteristics of this compound contribute to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.24 g/mol. The compound features a methyl group on the triazole ring, which enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , also known as the "click" reaction. This method is favored for its efficiency and high yield. The general procedure includes:

- Reagents : An azide compound and an alkyne are reacted in the presence of a copper catalyst.

- Reaction Conditions : The reaction is conducted under mild conditions to facilitate the formation of the triazole ring.

- Purification : The product is purified through standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting key enzymes essential for microbial growth.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Notable findings include:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) have shown that the compound can induce apoptosis and inhibit cell proliferation. For instance, it has been reported that compounds containing a similar triazole structure exhibit IC50 values ranging from 0.8 to 27.08 μM against A549 cells .

- Mechanistic Insights : The mechanism of action appears to involve the modulation of cellular signaling pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound derivatives against multiple cancer types. The results indicated that certain derivatives demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 2.97 | Apoptosis induction |

| Compound B | HepG2 | 4.78 | ROS production |

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against clinically relevant pathogens. The findings suggested that it exhibited broad-spectrum activity, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells:

- Enzyme Inhibition : The triazole ring can interact with enzymes through hydrogen bonding and hydrophobic interactions.

- Receptor Modulation : It may alter receptor signaling pathways, affecting cellular responses such as proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.